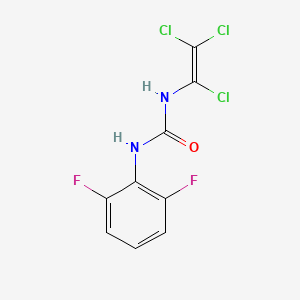

N-(2,6-difluorophenyl)-N'-(1,2,2-trichlorovinyl)urea

Description

N-(2,6-Difluorophenyl)-N'-(1,2,2-Trichlorovinyl)urea is a urea derivative characterized by a 2,6-difluorophenyl group attached to one nitrogen atom and a 1,2,2-trichlorovinyl group attached to the other. Urea derivatives are widely studied for their pesticidal, herbicidal, and therapeutic properties, with structural variations significantly influencing their activity and toxicity .

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-(1,2,2-trichloroethenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl3F2N2O/c10-7(11)8(12)16-9(17)15-6-4(13)2-1-3-5(6)14/h1-3H,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHQKAJNBYWPHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)NC(=C(Cl)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl3F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-N’-(1,2,2-trichlorovinyl)urea typically involves the reaction of 2,6-difluoroaniline with 1,2,2-trichloroethenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Preparation of 1,2,2-trichloroethenyl isocyanate by reacting 1,2,2-trichloroethene with phosgene in the presence of a base.

Step 2: Reaction of 2,6-difluoroaniline with 1,2,2-trichloroethenyl isocyanate in an inert solvent such as dichloromethane or toluene, under anhydrous conditions and at a controlled temperature (typically 0-5°C).

Industrial Production Methods

Industrial production of N-(2,6-difluorophenyl)-N’-(1,2,2-trichlorovinyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction parameters, and purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-N’-(1,2,2-trichlorovinyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the trichlorovinyl group are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer chlorine atoms.

Substitution: Substituted products with nucleophiles replacing chlorine atoms.

Scientific Research Applications

N-(2,6-difluorophenyl)-N’-(1,2,2-trichlorovinyl)urea has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-N’-(1,2,2-trichlorovinyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features

The compound’s unique substituents differentiate it from other urea-based molecules:

- 2,6-Difluorophenyl Group : Fluorine atoms at the 2 and 6 positions enhance metabolic stability and lipophilicity compared to unsubstituted phenyl rings.

Comparison with Pesticidal Urea Analogs

lists several urea-based pesticides with distinct substituents:

Key Differences :

- Electron Effects : The 2,6-difluorophenyl group in the target compound is less electron-withdrawing than fluometuron’s trifluoromethylphenyl group but more so than isoproturon’s isopropylphenyl.

Comparison with Patent-Derived Urea Compounds

and highlight urea derivatives with sulfonyloxy or heterocyclic substituents:

Sulfonyloxy-Substituted Ureas ()

Examples include:

- N,N'-[2-(1-Naphthalenesulfonyloxy)phenyl]-N'-(3-(1-naphthalenesulfonyloxy)phenyl]urea

- N,N'-[2-(p-Ethylbenzenesulfonyloxy)phenyl]-N'-(3-(p-ethylbenzenesulfonyloxy)phenyl]urea

Comparison :

- Sulfonyloxy Groups : These substituents enhance water solubility and may confer resistance to enzymatic degradation, unlike the lipophilic trichlorovinyl group in the target compound.

Pyrido[2,3-d]pyrimidine-Urea Hybrids ()

Examples include therapeutic agents like N-[2-(benzothiadiazol-5-ylamino)-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-N′-(1-methylethyl)urea.

Comparison :

- Heterocyclic Integration : The pyridopyrimidine backbone in these compounds enables kinase inhibition (e.g., anticancer applications), a feature absent in the target compound.

- Substituent Synergy : The 2,6-dichlorophenyl group in Example 21 mirrors the 2,6-difluorophenyl group in the target compound, suggesting that halogen positioning critically influences target affinity .

Toxicological and Metabolic Considerations

- Chlorinated Groups: The trichlorovinyl moiety may undergo glutathione (GSH) conjugation, a pathway linked to renal toxicity in perchloroethylene ().

- Fluorinated Aromatics: Fluorine substitution typically reduces oxidative metabolism, extending half-life but increasing bioaccumulation risk compared to non-fluorinated analogs like fenuron .

Biological Activity

N-(2,6-difluorophenyl)-N'-(1,2,2-trichlorovinyl)urea is a compound of interest due to its potential biological activity. This article examines the biological properties of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(2,6-difluorophenyl)-N'-(1,2,2-trichlorovinyl)urea can be represented as follows:

- Molecular Formula : CHClFNO

- CAS Number : [insert CAS number if available]

This compound features a urea functional group, which is significant for its biological interactions. The presence of difluorophenyl and trichlorovinyl moieties suggests potential applications in medicinal chemistry and agrochemicals.

Research indicates that N-(2,6-difluorophenyl)-N'-(1,2,2-trichlorovinyl)urea may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.

- Cellular Uptake : Studies suggest that the compound can penetrate cellular membranes, affecting intracellular processes.

- Receptor Interaction : Preliminary data indicate potential interactions with various receptors that could mediate its biological effects.

Toxicological Studies

Toxicological assessments reveal that N-(2,6-difluorophenyl)-N'-(1,2,2-trichlorovinyl)urea exhibits varying degrees of toxicity depending on the concentration and exposure duration. Key findings from recent studies include:

- Acute Toxicity : High doses may lead to respiratory irritation and other systemic effects .

- Chronic Exposure : Long-term exposure studies are necessary to fully understand the compound's safety profile.

Case Studies

-

Antimicrobial Activity : In vitro studies have demonstrated that N-(2,6-difluorophenyl)-N'-(1,2,2-trichlorovinyl)urea exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

These results suggest potential applications in developing antimicrobial agents.

Bacterial Strain MIC (µg/mL) Escherichia coli 32 Staphylococcus aureus 16 Pseudomonas aeruginosa 64 - Cytotoxicity in Cancer Cells : Preliminary research indicates that the compound may have cytotoxic effects on certain cancer cell lines. A study reported IC values indicating effective inhibition of cell proliferation at concentrations around 50 µM for breast cancer cells.

Comparative Analysis with Related Compounds

To better understand the efficacy and safety profile of N-(2,6-difluorophenyl)-N'-(1,2,2-trichlorovinyl)urea, a comparative analysis with similar compounds was conducted:

| Compound Name | Biological Activity | Toxicity Level |

|---|---|---|

| N,N-Diethyl-1,2,2-trichlorovinylamine | Moderate antimicrobial | High |

| 3-(1,2,2-Trichlorovinyl)aniline hydrochloride | High cytotoxicity | Moderate |

| N-(4-chloro-phenyl)-N'-(1,3-dichlorovinyl)urea | Low antimicrobial | Low |

This table illustrates the varying degrees of biological activity and toxicity among related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.